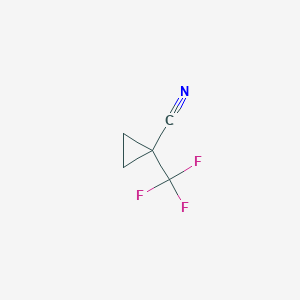

1-(Trifluoromethyl)cyclopropane-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

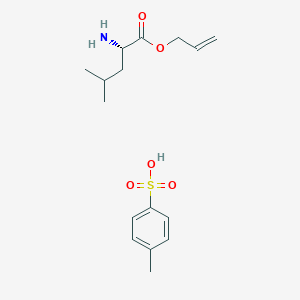

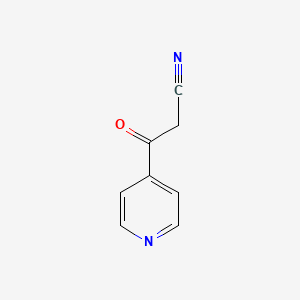

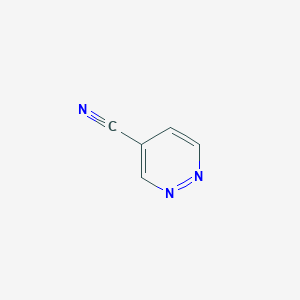

“1-(Trifluoromethyl)cyclopropane-1-carbonitrile” is a chemical compound with the molecular formula C5H4F3N . It’s worth noting that there is a closely related compound, “1-(Trifluoromethyl)cyclopropane-1-carboxylic acid”, which has the molecular formula C5H5F3O2 .

Molecular Structure Analysis

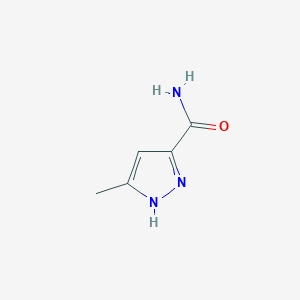

The molecular structure of “1-(Trifluoromethyl)cyclopropane-1-carbonitrile” is characterized by a cyclopropane ring with a trifluoromethyl group and a carbonitrile group attached to it .科学的研究の応用

Efficient Synthesis Techniques

Research has demonstrated advanced methods for preparing cyclopropane derivatives efficiently. For instance, Wang et al. (2017) developed a method for the selective decarboxylation of substituted 1-cyanocyclopropane-1-carboxylates, yielding 2,3-disubstituted cyclopropane-1-carbonitriles with high efficiency (Wang et al., 2017). This process underscores the versatility of cyclopropane derivatives in synthetic organic chemistry.

Enantioselective Synthesis

The enantioselective synthesis of trifluoromethyl-substituted cyclopropanes has been a significant area of interest. Denton et al. (2007) reported a method using 1-aryl-2,2,2-trifluorodiazoethanes and alkenes catalyzed by a dirhodium complex, yielding products with high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007). This emphasizes the compound's role in producing stereochemically complex molecules.

Cyclopropanation Reactions

The Corey-Chaykovsky reaction has been utilized to generate cis-configured trifluoromethyl cyclopropanes, showcasing the utility of fluorinated sulfur ylides in cyclopropanation reactions. Hock et al. (2017) highlighted this approach for constructing pharmaceutical and agrochemical agents, indicating the compound's potential in diverse chemical syntheses (Hock et al., 2017).

Novel Functionalization Methods

Konik et al. (2017) presented a two-step conversion of carboxylic esters into distally fluorinated ketones via cyclopropanol intermediates, showcasing the use of sulfinate salts as fluoroalkylating reagents. This method emphasizes the role of cyclopropane derivatives in introducing fluorine atoms into organic molecules, enhancing their physical and biological properties (Konik et al., 2017).

Contributions to Drug Development

The cyclopropyl ring is increasingly used in drug development due to its ability to influence drug properties positively, such as enhancing potency and reducing off-target effects. Talele (2016) reviewed the cyclopropyl ring's contributions to drugs, highlighting its versatility and importance in creating more effective pharmaceutical compounds (Talele, 2016).

特性

IUPAC Name |

1-(trifluoromethyl)cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N/c6-5(7,8)4(3-9)1-2-4/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQMRRQNVCBXHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573695 |

Source

|

| Record name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |

CAS RN |

96110-56-4 |

Source

|

| Record name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1315998.png)

![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)